molecular formula C16H18N4O4S2 B2358744 Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893329-64-1

Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2358744
CAS No.: 893329-64-1
M. Wt: 394.46
InChI Key: PZQHXPSSLJKDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that features a thiadiazole ring, a phenylacetamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenylacetamido Group: The phenylacetamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can take place at the ester group, replacing the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-phenylacetamido)acetate: Lacks the thiadiazole ring, making it less biologically active.

    2-Phenylacetamido-1,3,4-thiadiazole: Lacks the ethyl ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is unique due to the combination of the thiadiazole ring and the ethyl ester group, which confer both biological activity and favorable chemical properties for further modifications.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-2-24-14(23)9-17-13(22)10-25-16-20-19-15(26-16)18-12(21)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQHXPSSLJKDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.